

# In-Vitro Drug Release from Sodium Lauroyl Lactylate Carriers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Sodium lauroyl lactylate** (SLL) is a versatile anionic surfactant and emulsifier recognized for its moisturizing and skin-conditioning properties, making it an attractive candidate as a drug delivery vehicle in topical formulations.[1][2] Its ability to form stable emulsions and potentially enhance the penetration of active pharmaceutical ingredients (APIs) into the skin presents a compelling case for its use in dermatological and transdermal drug delivery systems.[1][2] This guide provides a comparative analysis of in-vitro drug release from various carrier systems for commonly used topical drugs, offering a benchmark for evaluating the potential performance of SLL-based carriers. While direct in-vitro release data for drugs from SLL carriers is not extensively available in published literature, this guide synthesizes data from alternative carriers such as creams, gels, and solid lipid nanoparticles (SLNs) to provide a valuable reference for formulation scientists.

## **Comparative In-Vitro Release Data**

The following tables summarize the in-vitro release of several common topical drugs from various carrier systems. This data can be used to compare the release profiles of existing formulations and to set performance targets for novel SLL-based formulations.

Table 1: In-Vitro Release of Clotrimazole from Various Carriers



| Carrier<br>Type                                        | Drug<br>Concentr<br>ation | Membran<br>e         | Receptor<br>Medium                       | Time<br>(hours) | Cumulati<br>ve<br>Release<br>(%) | Referenc<br>e |
|--------------------------------------------------------|---------------------------|----------------------|------------------------------------------|-----------------|----------------------------------|---------------|
| Solid Lipid<br>Nanoparticl<br>es (SLN)                 | 1% (m/m)                  | Cellulose<br>acetate | Not<br>specified                         | 6               | < 25                             | [3][4]        |
| Solid Lipid<br>Nanoparticl<br>es (SLN)                 | 1% (m/m)                  | Cellulose<br>acetate | Not<br>specified                         | 24              | < 30                             | [3][4]        |
| Commercia<br>I Cream<br>(Canesten<br>®)                | 1% (m/m)                  | Cellulose<br>acetate | Not<br>specified                         | 6               | > 48                             | [3][4]        |
| Commercia<br>I Cream<br>(Canesten<br>®)                | 1% (m/m)                  | Cellulose<br>acetate | Not<br>specified                         | 24              | > 50                             | [3][4]        |
| Commercia<br>I Cream<br>(Fungizid-<br>ratiopharm<br>®) | 1% (m/m)                  | Cellulose<br>acetate | Not<br>specified                         | 6               | > 48                             | [3][4]        |
| Commercia<br>I Cream<br>(Fungizid-<br>ratiopharm<br>®) | 1% (m/m)                  | Cellulose<br>acetate | Not<br>specified                         | 24              | > 50                             | [3][4]        |
| Mucoadhe<br>sive<br>Vaginal<br>Film                    | 25%                       | Not<br>specified     | Simulated vaginal fluid with 0.5% sodium | 8               | ~100                             | [5]           |



|                               |                  |                  | dodecyl<br>sulfate                                       |     |     |     |
|-------------------------------|------------------|------------------|----------------------------------------------------------|-----|-----|-----|
| Marketed<br>Vaginal<br>Ovules | Not<br>specified | Not<br>specified | Simulated vaginal fluid with 0.5% sodium dodecyl sulfate | 0.5 | 100 | [5] |

Table 2: In-Vitro Release of Hydrocortisone from Various Carriers



| Carrier<br>Type               | Drug<br>Concentr<br>ation | Membran<br>e     | Receptor<br>Medium               | Time<br>(hours)  | Release<br>Rate<br>(µg/cm²/<br>√h)                      | Referenc<br>e |
|-------------------------------|---------------------------|------------------|----------------------------------|------------------|---------------------------------------------------------|---------------|
| 1% Cream<br>(Reference<br>)   | 1%                        | Synthetic        | 30%<br>Alcohol                   | Not<br>specified | Not<br>specified<br>(used as<br>baseline)               | [6]           |
| Liquisolid<br>Compacts        | Not<br>specified          | Not<br>specified | Not<br>specified                 | Not<br>specified | Significantl y higher than directly compresse d tablets | [7]           |
| 1% HCA<br>Cream<br>(Reference | 1%                        | Synthetic        | Ethanol/W<br>ater (55/45<br>v/v) | 6                | Not<br>specified<br>(used as<br>baseline)               | [8]           |
| 0.5% HCA<br>Cream             | 0.5%                      | Synthetic        | Ethanol/W<br>ater (55/45<br>v/v) | 6                | Lower than<br>1% cream                                  | [8]           |
| 1.5% HCA<br>Cream             | 1.5%                      | Synthetic        | Ethanol/W<br>ater (55/45<br>v/v) | 6                | Higher<br>than 1%<br>cream                              | [8]           |

Table 3: In-Vitro Release of Ketoconazole from Various Carriers



| Carrier<br>Type                         | Drug<br>Concentr<br>ation | Membran<br>e     | Receptor<br>Medium              | Time<br>(hours)  | Cumulati<br>ve<br>Release<br>(%) | Referenc<br>e |
|-----------------------------------------|---------------------------|------------------|---------------------------------|------------------|----------------------------------|---------------|
| Solid Dispersion s with Pluronic F127   | 100 mg                    | Not<br>specified | Phosphate<br>buffer (pH<br>6.8) | 3                | 36-68                            | [9]           |
| Solid Dispersion s with PVP K-30        | 100 mg                    | Not<br>specified | Phosphate<br>buffer (pH<br>6.8) | 3                | 36-68                            | [9]           |
| Physical<br>Mixture                     | 100 mg                    | Not<br>specified | Phosphate<br>buffer (pH<br>6.8) | 3                | 12-14                            | [9]           |
| Pure Drug                               | 100 mg                    | Not<br>specified | Phosphate<br>buffer (pH<br>6.8) | 3                | < 12                             | [9]           |
| Solid Lipid<br>Nanoparticl<br>es (SLNs) | 2% (w/v)                  | Not<br>specified | Not<br>specified                | Not<br>specified | Slow and sustained               | [2][10]       |

Table 4: In-Vitro Release of Miconazole from Various Carriers



| Carrier<br>Type                                        | Drug<br>Concentr<br>ation | Membran<br>e     | Receptor<br>Medium                           | Time<br>(hours)  | Cumulati<br>ve<br>Release<br>(%)          | Referenc<br>e |
|--------------------------------------------------------|---------------------------|------------------|----------------------------------------------|------------------|-------------------------------------------|---------------|
| In-situ Ocular Gel (Sodium Alginate 1.5%)              | Not<br>specified          | Not<br>specified | Not<br>specified                             | 7                | Prolonged<br>release                      | [11]          |
| In-situ Ocular Gel (Sodium Alginate 1.5% + HPMC E5 1%) | Not<br>specified          | Not<br>specified | Not<br>specified                             | 12               | Significantl<br>y<br>prolonged<br>release | [11]          |
| Pure Drug<br>Solution                                  | Not<br>specified          | Not<br>specified | Not<br>specified                             | 2                | ~100                                      | [11]          |
| Polymeric<br>Nanocapsu<br>les (PNCs)                   | Not<br>specified          | Dialysis         | Phosphate-<br>buffered<br>saline (pH<br>7.4) | Not<br>specified | Prolonged release vs. solution            | [12]          |
| Lipid<br>Nanocapsu<br>les (LNCs)                       | Not<br>specified          | Dialysis         | Phosphate-<br>buffered<br>saline (pH<br>7.4) | Not<br>specified | Prolonged release vs. solution            | [12]          |

Table 5: In-Vitro Release of Dexamethasone from Various Carriers



| Carrier<br>Type                         | Drug<br>Concentr<br>ation | Membran<br>e          | Receptor<br>Medium                               | Time<br>(hours)     | Release<br>Profile                              | Referenc<br>e |
|-----------------------------------------|---------------------------|-----------------------|--------------------------------------------------|---------------------|-------------------------------------------------|---------------|
| Solid Lipid<br>Nanoparticl<br>es (SLNs) | Not<br>specified          | Not<br>specified      | Not<br>specified                                 | > 144               | Sustained release                               | [13]          |
| PLGA<br>Microspher<br>es                | Not<br>specified          | Not<br>specified      | Not<br>specified                                 | ~2160 (3<br>months) | Sustained release                               | [14]          |
| Mixed Nanomicell ar Formulatio n        | 1 mg/mL                   | Not<br>specified      | pH 7.4<br>buffer                                 | > 100               | Sustained<br>release                            | [15]          |
| Ethanolic<br>Solution                   | 1 mg/mL                   | Not<br>specified      | pH 7.4<br>buffer                                 | 4                   | Complete release                                | [15]          |
| Nanosuspe<br>nsion                      | 0.1%                      | PES or CE<br>dialysis | McIlvaine<br>buffer pH<br>7.4/ethanol<br>(80/20) | 13                  | Not<br>specified<br>(method<br>developme<br>nt) | [16]          |

# **Experimental Protocols**

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible invitro release data. The following protocol is a generalized methodology based on common practices for topical formulations and can be adapted for testing drug release from SLL-based carriers.

Objective: To determine the in-vitro release rate of an active pharmaceutical ingredient (API) from a semi-solid dosage form using a vertical diffusion cell (Franz cell) apparatus.

Materials and Apparatus:



- Vertical Diffusion Cells (Franz Cells)
- Synthetic membrane (e.g., polysulfone, cellulose acetate, or Strat-M®)
- Receptor medium (selected based on API solubility to maintain sink conditions)
- Formulation containing the API and SLL carrier
- High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for API quantification
- Water bath with circulator
- Magnetic stirrers and stir bars
- Syringes and needles for sampling
- Volumetric flasks and other standard laboratory glassware

#### Procedure:

- Membrane Preparation:
  - Cut the synthetic membrane to the appropriate size to fit the Franz cell.
  - Soak the membrane in the receptor medium for a predetermined time (e.g., 30 minutes) to ensure it is fully wetted and equilibrated.
- Franz Cell Assembly:
  - Fill the receptor chamber of the Franz cell with a known volume of pre-warmed (typically 32°C ± 0.5°C) and de-gassed receptor medium. Ensure no air bubbles are trapped beneath the membrane.
  - Place a magnetic stir bar in the receptor chamber.
  - Mount the prepared membrane onto the Franz cell, separating the donor and receptor chambers.



- Clamp the donor and receptor chambers together securely.
- Place the assembled Franz cells in a water bath maintained at 32°C ± 0.5°C and start the magnetic stirrers at a constant speed (e.g., 600 rpm).

#### • Sample Application:

 Accurately weigh a specified amount of the SLL-based formulation (e.g., 300 mg) and apply it uniformly onto the surface of the membrane in the donor chamber.

#### Sampling:

- At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a specific volume of the receptor medium (e.g., 200 μL) from the sampling arm of the receptor chamber.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and ensure sink conditions.

#### • Sample Analysis:

 Analyze the collected samples for the concentration of the API using a validated HPLC method or other suitable analytical technique.

#### Data Analysis:

- $\circ$  Calculate the cumulative amount of API released per unit area of the membrane ( $\mu g/cm^2$ ) at each time point.
- Plot the cumulative amount of API released per unit area against the square root of time.
- The slope of the linear portion of the plot represents the release rate ( $\mu g/cm^2/\sqrt{h}$ ).

## Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the in-vitro release testing process.





Click to download full resolution via product page

Caption: General workflow for in-vitro release testing of topical formulations.





Click to download full resolution via product page

Caption: Schematic of a Franz diffusion cell setup for in-vitro release studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. In vitro release, ex vivo penetration, and in vivo dermatokinetics of ketoconazole-loaded solid lipid nanoparticles for topical delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rheological and in vitro release behaviour of clotrimazole-containing aqueous SLN dispersions and commercial creams PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clotrimazole mucoadhesive films with extended-release properties for vaginal candidiasis-A hot-melt extrusion application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. In vitro release evaluation of hydrocortisone liquisolid tablets PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. brieflands.com [brieflands.com]
- 10. In vitro release, ex vivo penetration, and in vivo dermatokinetics of ketoconazole-loaded solid lipid nanoparticles for topical delivery. National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Factors affecting on in vitro release of miconazole from in situ ocular gel PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [In vitro dexamethasone release from nanoparticles and its pharmacokinetics in the inner ear after administration of the drug-loaded nanoparticles via the round window] PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo performance of dexamethasone loaded PLGA microspheres prepared using polymer blends PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [In-Vitro Drug Release from Sodium Lauroyl Lactylate Carriers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077798#in-vitro-release-studies-of-drugs-from-sodium-lauroyl-lactylate-carriers]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com